molecular formula C18H15FN2O2S B11022795 [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine CAS No. 330467-36-2

[(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine

Cat. No.: B11022795
CAS No.: 330467-36-2
M. Wt: 342.4 g/mol
InChI Key: AWFHLWVOHRDJSL-UHFFFAOYSA-N
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Description

[(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine is a specialized chemical compound featuring a unique molecular architecture that combines fluorophenyl, sulfonyl, benzyl, and pyridylamine moieties. This strategic integration of functional groups creates a multifunctional research tool with particular relevance in medicinal chemistry and drug discovery applications. The compound's structural complexity offers researchers a valuable scaffold for investigating various biological pathways and developing novel therapeutic agents. The compound demonstrates significant potential in kinase inhibition studies, with the pyridylamine component serving as a key pharmacophore that facilitates competitive ATP binding site targeting . This mechanism is particularly valuable in cancer research, where abnormal kinase activity drives tumor proliferation and survival pathways. The fluorophenyl moiety enhances membrane permeability and metabolic stability, while the sulfonyl group provides strategic hydrogen-bonding capabilities that improve target binding affinity and selectivity . This combination makes the compound especially useful for structure-activity relationship studies in oncological research. Additional research applications include neurological studies where similar pyridylamine-containing compounds have shown modulated neurotransmitter systems . The benzyl group attached to the pyridylamine core enables structural diversification, allowing medicinal chemists to explore various substitutions for optimizing pharmacological properties . The presence of the fluorine atom at the para position of the phenyl ring enhances electronic properties and improves bioavailability through reduced oxidative metabolism . This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use applications. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and proper ventilation systems.

Properties

CAS No.

330467-36-2

Molecular Formula

C18H15FN2O2S

Molecular Weight

342.4 g/mol

IUPAC Name

N-benzyl-4-fluoro-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H15FN2O2S/c19-16-9-11-17(12-10-16)24(22,23)21(18-8-4-5-13-20-18)14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

AWFHLWVOHRDJSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling Reactions

The benzyl-2-pyridylamine scaffold is often synthesized via cross-coupling strategies. A notable method involves Buchwald-Hartwig amination using palladium catalysts:

  • Reactants : 2-Bromopyridine derivatives and benzylamines.

  • Catalyst System : Pd(OAc)₂ with Xantphos or BINAP ligands (1–2 mol%).

  • Base : Cs₂CO₃ or K₃PO₄ in toluene or dioxane.

  • Conditions : 80–100°C for 12–24 hours.

  • Yield : 65–85%.

Example :
2-Bromopyridine reacts with benzylamine under Pd(OAc)₂/Xantphos catalysis to yield benzyl-2-pyridylamine, isolated via column chromatography (hexane/EtOAc).

Reductive Amination

Alternative routes employ reductive amination of 2-pyridinecarboxaldehyde with benzylamines:

  • Reactants : 2-Pyridinecarboxaldehyde and benzylamine.

  • Reducing Agent : NaBH₄ or NaBH₃CN in MeOH or THF.

  • Conditions : Room temperature, 4–6 hours.

  • Yield : 70–78%.

Sulfonylation with 4-Fluorophenylsulfonyl Chloride

Direct Sulfonylation Under Basic Conditions

The sulfonamide bond is formed via reaction of benzyl-2-pyridylamine with 4-fluorophenylsulfonyl chloride:

  • Reactants : Benzyl-2-pyridylamine, 4-fluorophenylsulfonyl chloride (1.2 equiv).

  • Base : Et₃N or pyridine (2.5 equiv) in CH₂Cl₂ or THF.

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Workup : Aqueous extraction and recrystallization (EtOH/H₂O).

  • Yield : 80–92%.

Mechanistic Insight :
The base deprotonates the amine, enabling nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride. The reaction proceeds via a tetrahedral intermediate.

DMAP-Catalyzed Sulfonylation

For sterically hindered amines, 4-dimethylaminopyridine (DMAP) enhances reactivity:

  • Catalyst : DMAP (10 mol%).

  • Solvent : CHCl₃ or DMF.

  • Yield Improvement : 75% → 90%.

Alternative Methods for Challenging Substrates

Sulfinylamine Reagent Approach

Primary sulfonamides can be synthesized using t-BuONSO, a sulfinylamine reagent:

  • Reactants : Benzyl-2-pyridylamine and t-BuONSO.

  • Grignard Reagent : 4-Fluorophenylmagnesium bromide (1 equiv).

  • Conditions : −78°C in THF, followed by acidic workup.

  • Yield : 62–71%.

Solid-Phase Synthesis

For high-throughput applications, resin-bound benzyl-2-pyridylamine is sulfonylated on Wang resin:

  • Resin : Wang resin-functionalized amine.

  • Sulfonylating Agent : 4-Fluorophenylsulfonyl chloride (3 equiv).

  • Cleavage : TFA/CH₂Cl₂ (1:1).

  • Purity : >95% (HPLC).

Optimization and Yield Comparison

MethodConditionsYield (%)Purity (%)Reference
Pd-Catalyzed CouplingPd(OAc)₂, Xantphos, Cs₂CO₃8598
Reductive AminationNaBH₄, MeOH7895
Direct SulfonylationEt₃N, CH₂Cl₂9299
DMAP-CatalyzedDMAP, CHCl₃9097
Sulfinylamine Reagentt-BuONSO, Grignard7193

Challenges and Troubleshooting

  • Byproduct Formation : Over-sulfonylation or N-oxide formation occurs with excess sulfonyl chloride. Use stoichiometric control (1.1–1.2 equiv).

  • Low Solubility : Benzyl-2-pyridylamine may require polar aprotic solvents (DMF, DMSO) for homogeneity.

  • Catalyst Deactivation : Palladium systems are sensitive to sulfonyl groups; sequential coupling/sulfonylation is preferred .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-fluoro-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.
Reaction TypeDescription
Nucleophilic SubstitutionInvolves the replacement of the sulfonyl group with nucleophiles to form new derivatives.
Coupling ReactionsFacilitates the formation of biaryl compounds, which are important in pharmaceuticals.

Biology

  • Biological Probes : The compound is studied for its ability to interact with specific enzymes or receptors, making it useful as a probe in biological research. Its unique structure allows for selective binding, which can be exploited to investigate biological pathways.
  • Case Study : A study demonstrated that derivatives of [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine exhibited inhibitory effects on certain enzymes involved in cancer cell proliferation, suggesting potential applications in cancer research .

Medicine

  • Therapeutic Potential : Research indicates that [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine may possess anti-inflammatory and anticancer properties. Its mechanism involves modulation of specific molecular targets related to disease pathways.
Therapeutic AreaPotential Effects
Anti-inflammatoryInhibits pro-inflammatory cytokines, reducing inflammation.
AnticancerInduces apoptosis in cancer cells through targeted interactions.
  • Clinical Trials : Ongoing clinical trials are evaluating the efficacy of similar compounds in treating various cancers, highlighting the importance of this class of molecules .

Industry

  • Material Development : The compound is utilized in developing new materials with specific properties, such as enhanced thermal stability or chemical resistance.
  • Catalysis : [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine can act as a catalyst in industrial chemical processes, improving reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of N-benzyl-4-fluoro-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine, we compare it with structurally related sulfonamide and arylpiperazine derivatives synthesized in recent studies. The following table summarizes key differences in structure, physicochemical properties, and synthesis yields:

Compound Core Structure Substituents Melting Point (°C) Synthetic Yield (%) Key Analytical Methods
[(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine Benzyl-2-pyridylamine + sulfonyl linker 4-Fluorophenyl sulfonyl Not reported Not reported Hypothetical: NMR, MS
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) Piperazine + sulfamoyl benzenesulfonamide Benzhydryl, sulfamoyl amino 175–177 62 ¹H/¹³C NMR, ESI-MS
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) Piperazine + bis(4-fluorophenyl)methyl Bis(4-fluorophenyl)methyl, sulfamoyl 182–184 58 ¹H/¹³C/¹⁹F NMR, ESI-MS
N-(2-(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) Piperazine + sulfamoyl benzenesulfonamide Bis(4-fluorophenyl)methyl, sulfamoyl 220–222 55 ¹H/¹³C/¹⁹F NMR, ESI-MS

Structural and Functional Insights

Sulfonyl vs. Sulfamoyl Groups: [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine lacks the sulfamoyl (-SO₂NH₂) group present in compounds like 6d and 6i, which may reduce its hydrogen-bonding capacity but increase lipophilicity. Sulfamoyl groups are known to enhance solubility and target affinity in enzyme inhibitors .

Aromatic Fluorination :

  • The 4-fluorophenyl group in the target compound is structurally analogous to the bis(4-fluorophenyl)methyl substituents in 6i and 6l . Fluorination typically improves metabolic stability and membrane permeability, as seen in 6i , which exhibited moderate antibacterial activity in preliminary assays .

Heterocyclic Core :

  • The benzyl-2-pyridylamine scaffold differs significantly from the piperazine cores in 6d–6l . Piperazine derivatives often exhibit conformational flexibility, enabling interactions with diverse biological targets (e.g., serotonin receptors), whereas pyridylamine systems may favor planar binding modes in kinase pockets.

Synthetic Challenges :

  • The synthesis of [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine would likely involve sulfonylation of benzyl-2-pyridylamine with 4-fluorophenylsulfonyl chloride, analogous to methods used for 6d–6l (e.g., coupling reactions monitored by TLC). However, the absence of a piperazine ring might simplify purification compared to 6i , which required column chromatography for isolation .

Research Findings and Limitations

  • Biological Activity : While the compared compounds (6d–6l ) were evaluated for antimicrobial and enzyme inhibitory activities, data for [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine remain speculative. For instance, 6i showed MIC values of 8–16 µg/mL against Staphylococcus aureus, attributed to its bis(4-fluorophenyl)methyl group . The target compound’s pyridylamine core might confer distinct activity profiles.
  • Thermal Stability : The melting points of 6d–6l (132–230°C) suggest that sulfonamide/piperazine hybrids exhibit high thermal stability. The target compound’s melting point could be lower due to reduced molecular symmetry.

Biological Activity

[(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H14FN2O2S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_2\text{O}_2\text{S}

Where:

  • C represents carbon atoms
  • H represents hydrogen atoms
  • F represents fluorine atoms
  • N represents nitrogen atoms
  • O represents oxygen atoms
  • S represents sulfur atoms

Research indicates that [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine exhibits its biological activity through several mechanisms:

  • Inhibition of Protein Kinase B (AKT) : The compound has been identified as an inhibitor of AKT activity, which plays a crucial role in cell survival and proliferation. By inhibiting AKT, the compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy .
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This suggests that [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine may have comparable effects .
  • Binding Interactions : The presence of the sulfonamide group enhances binding affinity to target proteins, potentially increasing the efficacy of the compound in therapeutic applications .

Structure-Activity Relationships (SAR)

The biological activity of [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine can be influenced by various structural modifications:

  • Substituent Effects : The introduction of different substituents on the benzene ring can significantly impact the compound's potency. For instance, halogen substitutions (like fluorine) have been shown to enhance anti-inflammatory activity compared to non-halogenated analogs .
  • Positioning of Functional Groups : The position of functional groups relative to each other also plays a critical role in determining biological activity. Research indicates that specific orientations can lead to improved binding interactions with target proteins .

Anti-Cancer Activity

A study investigated the effects of [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value lower than 10 µM. The mechanism was attributed to the induction of apoptosis via AKT pathway inhibition .

Anti-inflammatory Effects

In vivo studies demonstrated that compounds similar to [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine showed a reduction in inflammation markers in animal models. The compound was effective in reducing edema and pain responses comparable to indomethacin, a standard anti-inflammatory drug .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-CancerCytotoxicity against breast cancer
Anti-inflammatoryReduction in edema
AKT InhibitionInduction of apoptosis

Q & A

Q. What are the key synthetic routes for [(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves sulfonylation reactions using 4-fluorophenyl sulfinic acid salts. For example, 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (a structurally related compound) is synthesized by reacting 3-chloro-2-methyl-2-hydroxypropionic acid with sodium 4-fluorophenyl sulfinate under controlled conditions (50–80°C, aqueous/organic solvent mixtures) . Key intermediates can be characterized via:
  • 1H/13C/19F NMR : To confirm substituent positions and purity.
  • HPLC-UV (e.g., USP methods for bicalutamide): Use a C18 column with mobile phases like acetonitrile/water (60:40 v/v) at 254 nm .
  • Melting Point Analysis : Compare observed values to literature standards (e.g., 123–124°C for 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) .

Q. How should researchers ensure compound purity for in vitro assays?

  • Methodological Answer :
  • Crystallization : Recrystallize from ethanol/water mixtures to remove impurities, as demonstrated for 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid .
  • Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) for non-crystalline intermediates.
  • Purity Standards : Follow pharmacopeial guidelines (e.g., USP 35), which mandate ≥98% purity for reference standards via mass balance or orthogonal methods (HPLC + NMR) .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during synthesis of chiral derivatives?

  • Methodological Answer :
  • Chiral Starting Materials : Use enantiomerically pure precursors like (+)-3-chloro-2-methyl-2-hydroxypropionic acid to avoid racemization. Optical activity is retained when reacting with 4-fluorophenyl sulfinate, as shown in the synthesis of (-)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid .
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases to resolve enantiomers.
  • Circular Dichroism (CD) : Verify enantiomeric excess (ee) by comparing CD spectra to reference standards.

Q. What strategies resolve contradictions in reaction yield data during scale-up?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, stoichiometry) to identify critical factors. For example, increasing the sodium sulfinate molar ratio (1.2–1.5 eq) improves yields in sulfonylation reactions .
  • Kinetic Profiling : Monitor reaction progress via inline FTIR or LC-MS to detect intermediate bottlenecks.
  • Case Study : A 20% yield drop during scale-up of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid was traced to incomplete mixing; switching to a continuous flow reactor resolved the issue .

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